5-chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
5-Chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with chloro and methoxy groups at positions 5 and 2, respectively. The 1,3,4-oxadiazole ring is linked to a thiophen-3-yl group, distinguishing it from analogs with thiophen-2-yl or other heterocyclic substituents.
The compound’s design leverages the pharmacophoric features of 1,3,4-oxadiazoles, which are known to enhance metabolic stability and binding affinity to target proteins such as thioredoxin reductase (Trr1) or Ca²⁺/calmodulin complexes .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c1-20-11-3-2-9(15)6-10(11)12(19)16-14-18-17-13(21-14)8-4-5-22-7-8/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIGLQLSNCUDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Benzamide: The oxadiazole intermediate is then coupled with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related 1,3,4-oxadiazole derivatives:
Key Observations :
- Positional Isomerism : The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl analogs (e.g., Compound 26 and N-(5-(5-chlorothiophen-2-yl)-oxadiazol-2-yl)benzamide ). This difference may alter π-π stacking interactions in enzyme binding pockets.
- Substituent Effects : The 5-chloro and 2-methoxy groups on the benzamide core enhance electron-withdrawing and lipophilic properties compared to unsubstituted (e.g., Compound 26 ) or sulfamoyl-substituted analogs (LMM5/LMM11 ).
Antifungal Activity:
- LMM5 and LMM11 : Exhibit potent antifungal activity against Candida albicans (MIC₅₀: 1–4 µg/mL), attributed to Trr1 inhibition .
Enzyme Inhibition:
- Ca²⁺/Calmodulin Inhibition : Compounds like N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (Compound 18 ) show IC₅₀ values of ~10 µM. The target compound’s methoxy group may enhance hydrogen bonding with calmodulin’s acidic residues.
Physicochemical Properties
Key Observations :
Biological Activity
5-chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention due to its potential biological activities. Featuring a benzamide core with chloro and methoxy substitutions, as well as an oxadiazole ring linked to a thiophene moiety, this compound's unique structure allows for diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the oxadiazole ring is particularly significant as it is known to enhance the compound's electronic properties and biological activity .
Synthesis
The synthesis of this compound typically involves two main steps:
- Formation of the Oxadiazole Ring : This is achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
- Coupling with Benzamide : The oxadiazole intermediate is then coupled with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine .
Anticancer Activity
Research indicates that compounds containing the oxadiazole unit often exhibit a wide range of biological activities, particularly anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown moderate to high cytotoxicity against various cancer cell lines. In one study, a related oxadiazole derivative exhibited an IC50 value of approximately 92.4 µM against multiple cancer types including colon adenocarcinoma and breast cancer .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Lines Tested |
|---|---|---|
| Oxadiazole Derivative A | 92.4 | Colon adenocarcinoma, breast cancer |
| Compound B | 25.72 ± 3.95 | MCF cell line (apoptosis induction) |
| Compound C | Varies | Multiple human cancer lines |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. The presence of the oxadiazole ring can enhance its ability to interact with biological macromolecules, potentially leading to improved efficacy .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to this compound:
- Study on Oxadiazole Derivatives : A series of novel oxadiazole derivatives were synthesized and tested for anticancer activity. Some derivatives demonstrated favorable metabolic stability and significant cytotoxic effects against human cancer cell lines .
- MTT Assay Results : In vitro assays using MTT showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
